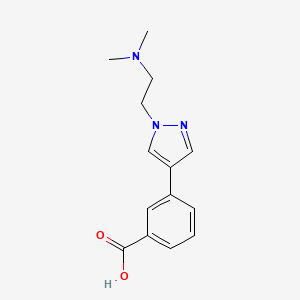

3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Description

3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is a pyrazole-based compound featuring a benzoic acid substituent at the 3-position of the benzene ring and a dimethylaminoethyl group attached to the pyrazole ring. Pyrazole derivatives are widely explored for their pharmacological activities, including anti-inflammatory and antioxidant effects, as seen in analogs from the evidence .

Properties

IUPAC Name |

3-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)6-7-17-10-13(9-15-17)11-4-3-5-12(8-11)14(18)19/h3-5,8-10H,6-7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGUERNNMJSANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191890 | |

| Record name | 3-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-78-9 | |

| Record name | 3-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Reaction Types

1.1 Oxidation

The benzoic acid moiety undergoes oxidation to form carboxylic acids or ketones. For example, treatment with potassium permanganate (KMnO₄) under acidic conditions converts the benzoic acid group into a carboxylic acid derivative.

1.2 Reduction

Reduction of the benzoic acid group using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yields corresponding alcohols, while the pyrazole ring remains intact.

1.3 Substitution

The pyrazole ring undergoes nucleophilic substitution reactions. For instance, halogens or nucleophiles (e.g., hydroxylamine) react at the 4-position of the pyrazole ring under basic conditions .

1.4 Cyclization

The compound participates in cyclization reactions, such as the formation of pyrazole derivatives via hydrazone intermediates. For example, condensation with aldehydes/ketones followed by acid catalysis yields fused pyrazole rings .

Reagents and Conditions

Major Products

3.1 Oxidized Derivatives

-

3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid → 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dimer via oxidative coupling.

3.2 Reduced Derivatives

-

Reduction of the benzoic acid group yields 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzyl alcohol .

3.3 Substituted Derivatives

-

Reaction with hydroxylamine produces 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzohydroxamic acid .

3.4 Cyclized Derivatives

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential building block in synthetic organic chemistry, facilitating the creation of more complex molecular structures. Its unique functional groups allow for diverse chemical transformations.

Biology

- Biochemical Probes : The compound is investigated for its role as a biochemical probe. It can interact with specific biological targets, providing insights into enzyme activity and metabolic pathways.

- Mechanism of Action : It potentially inhibits certain enzymes by binding to their active sites, altering metabolic processes relevant in various biological contexts.

Medicine

- Therapeutic Properties : Research has explored its anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may modulate immune responses and inhibit microbial growth.

- Case Studies : Clinical trials are ongoing to evaluate its efficacy in treating conditions associated with inflammation and infection. For instance, studies have indicated promising results in reducing inflammation markers in animal models.

Industry

- Advanced Materials Development : The compound is used in developing advanced materials due to its unique properties. It shows potential in creating chemical sensors that can detect specific analytes based on its reactivity.

- Chemical Sensors : Its application in sensor technology is particularly noteworthy, where it can be utilized to develop devices that monitor environmental pollutants or biological markers.

Mechanism of Action

The mechanism by which 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid and related compounds:

Key Findings from Comparisons:

Positional Isomerism : The 3- vs. 4-position of the benzoic acid group (as in ) alters electronic distribution and solubility. For example, the 3-isomer may exhibit stronger intramolecular hydrogen bonding, affecting crystallization and dissolution rates .

Functional Group Impact :

- Aldehydes () : The 1-benzoyl-3-phenyl-pyrazole-4-carbaldehyde derivatives showed antioxidant activity comparable to standards like ascorbic acid. However, the aldehyde group’s reactivity might limit stability compared to the carboxylic acid in the target compound .

- Dual Carboxylic Acids () : The compound with two carboxylic acids demonstrated higher hydrophilicity (logP likely <0), contrasting with the target compound’s moderate logP (~2–3, estimated). This impacts membrane permeability and CNS penetration .

Ester vs. Acid (): Esterification of benzoic acid (e.g., dimethylethanolamine p-acetamidobenzoate) delays metabolic clearance, offering prolonged activity but requiring enzymatic hydrolysis for activation .

Biological Activity

3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzoic acid moiety, contributing to its unique biological properties. Its molecular formula is , with a molecular weight of 259.30 g/mol .

The biological activity of 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. For instance, it has shown potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-α levels and microglial activation in models of neuroinflammation .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid against various cancer cell lines. The compound has shown promising results with IC50 values indicating significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.85 | Induction of apoptosis via Bcl-2 downregulation |

| A549 (lung cancer) | 3.46 | Cell cycle arrest at G2/M phase |

| HCT-116 (colon cancer) | 2.28 | Inhibition of VEGFR-2 signaling pathway |

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism.

Case Study 1: Neuroinflammation

A study examined the effects of the compound on BV-2 microglial cells exposed to lipopolysaccharide (LPS). The results showed significant inhibition of inflammatory markers and reduced oxidative stress, suggesting therapeutic potential for neurodegenerative diseases .

Case Study 2: Cancer Cell Proliferation

In another study, the compound was tested on multiple cancer cell lines, revealing dose-dependent inhibition of cell growth. Molecular docking studies indicated that the compound might interact with key oncogenic pathways, providing insights into its anticancer mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves multi-step procedures, including:

- Pyrazole Ring Formation : Condensation of hydrazine derivatives with diketones or enol ethers, as seen in pyrazole syntheses (e.g., uses hydrazine derivatives for pyrazole formation) .

- Substituent Introduction : The dimethylaminoethyl group can be introduced via alkylation or nucleophilic substitution. For example, describes hydroxyethyl group incorporation via hydrazine condensation .

- Carboxylic Acid Functionalization : Hydrolysis of ester precursors (common in benzoic acid derivatives; see for methyl ester analogs) .

Q. How should researchers confirm the structural integrity of this compound?

- Methodological Answer : Use complementary techniques:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., and use NMR for structural validation) .

- X-ray Crystallography : For unambiguous confirmation of the pyrazole ring geometry and substituent orientation (e.g., and employ X-ray for pyrazole derivatives) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., uses molecular formula data for related compounds) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The benzoic acid moiety enhances solubility in polar solvents (e.g., DMSO, aqueous bases) but reduces it in non-polar solvents. discusses methyl ester analogs with improved organic solubility .

- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation (general guidance from Safety Data Sheets, e.g., and ) . Monitor pH in aqueous solutions to avoid carboxylate salt formation.

Advanced Research Questions

Q. How can conflicting NMR data for the pyrazole ring substituents be resolved?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign coupling patterns and confirm substituent positions (e.g., uses NMR for complex pyrazole derivatives) .

- Isotopic Labeling : Introduce deuterated analogs to simplify spectra (not directly in evidence but standard practice).

- Comparative Analysis : Compare with spectral data of structurally similar compounds (e.g., provides pyrazole derivative NMR data) .

Q. What computational methods are suitable for predicting the electronic effects of the dimethylaminoethyl substituent?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electron density maps to assess substituent effects on aromaticity (e.g., applies DFT to pyrazole derivatives) .

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the dimethylaminoethyl group.

- Software Tools : Gaussian or ORCA for DFT; VMD for visualization.

Q. What experimental design principles apply to studying this compound's environmental fate?

- Methodological Answer :

- Degradation Studies : Use HPLC or LC-MS to monitor abiotic/biotic degradation under varying pH, UV exposure, and microbial activity (e.g., outlines environmental fate protocols) .

- Partitioning Analysis : Measure logP (octanol-water) to predict bioaccumulation potential (general method, not directly in evidence).

- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines (referenced in ’s ecological risk framework) .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Impurity Profiling : Use HPLC () or GC-MS to rule out contaminants affecting activity .

- Target Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.